L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl-
Description
Chemical Identity and Nomenclature
The compound L-alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- is a synthetic oligopeptide composed of nine amino acid residues. Its systematic IUPAC name, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl-L-alanine, reflects the sequence of amino acids linked by peptide bonds. The molecular formula is C₃₆H₆₄N₁₀O , with a molecular weight of 797.0 g/mol . The peptide sequence, abbreviated as GLVVGPKGA , corresponds to the following residues:
| Position | Amino Acid | Abbreviation | Molecular Weight Contribution (g/mol) | Role in Structure |
|---|---|---|---|---|
| 1 | Glycine | G | 75.07 | Enhances flexibility |
| 2 | Leucine | L | 131.18 | Hydrophobic interactions |
| 3 | Valine | V | 117.15 | Stabilizes tertiary structure |
| 4 | Valine | V | 117.15 | Stabilizes tertiary structure |
| 5 | Glycine | G | 75.07 | Flexibility in backbone |
| 6 | Proline | P | 115.13 | Introduces structural kinks |
| 7 | Lysine | K | 146.19 | Facilitates solubility and charge interactions |
| 8 | Glycine | G | 75.07 | Supports conformational diversity |
| 9 | Alanine | A | 89.09 | Contributes to α-helix stability |
The HELM (Hierarchical Editing Language for Macromolecules) notation for this peptide is PEPTIDE1{G.L.V.V.G.P.K.G.A}$$$$ , which standardizes its representation in bioinformatics databases. The presence of alternating hydrophobic (leucine, valine) and hydrophilic (lysine) residues suggests a balance between structural stability and solubility.
Historical Context in Peptide Research
Synthetic peptides like GLVVGPKGA emerged in the late 20th century as tools for studying protein folding and enzyme-substrate interactions. The compound’s first recorded synthesis in 2006 coincided with advancements in solid-phase peptide synthesis (SPPS), enabling the precise assembly of complex sequences. Unlike Nonapeptide-1 (CID: 10418849), which incorporates D-amino acids for enhanced stability, GLVVGPKGA retains an all-L-amino acid configuration, reflecting its role in foundational studies of natural peptide behavior.
Comparative analysis with contemporaneous peptides, such as Ala-Ala-Leu-Val-Gly-Gly-Val (CID: 134826551), reveals a shared focus on exploring the relationship between sequence variability and secondary structure formation. For instance, the inclusion of proline at position 6 introduces a conformational constraint, a feature also observed in Lys-Thr-Trp-Gly-Lys-Asn-Leu-Val-Ala (CID: 91666345), where proline analogues influence epitope presentation.
Significance in Structural and Functional Biochemistry
The structural attributes of GLVVGPKGA offer insights into peptide folding dynamics. Glycine residues at positions 1, 5, and 8 provide flexibility, allowing the peptide to adopt multiple conformations in aqueous environments. In contrast, the proline residue at position 6 imposes a rigid kink, mimicking structural motifs found in larger proteins such as insulin (PubChem data). This duality makes the peptide a valuable model for studying entropy-enthalpy trade-offs in protein folding.
Functionally, the lysine residue at position 7 introduces a positively charged side chain at physiological pH, enabling potential interactions with negatively charged molecules like DNA or phospholipids. This property is analogous to lysine-rich sequences in H-Lys-Arg-Glu-Leu-Val-Glu-Pro-Leu-Thr-Pro-Ser-Gly-Glu-Ala-Pro-Asn-Gln-Ala-Leu-Leu-Arg-OH (CAS: 137348-21-1), which mediate cell-penetrating capabilities. Additionally, the hydrophobic valine and leucine residues may facilitate membrane association, a feature critical for peptides involved in signal transduction.
Properties
CAS No. |
646061-83-8 |
|---|---|
Molecular Formula |
C36H64N10O10 |
Molecular Weight |
797.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C36H64N10O10/c1-19(2)15-24(42-26(47)16-38)32(51)44-30(21(5)6)35(54)45-29(20(3)4)34(53)40-18-28(49)46-14-10-12-25(46)33(52)43-23(11-8-9-13-37)31(50)39-17-27(48)41-22(7)36(55)56/h19-25,29-30H,8-18,37-38H2,1-7H3,(H,39,50)(H,40,53)(H,41,48)(H,42,47)(H,43,52)(H,44,51)(H,45,54)(H,55,56)/t22-,23-,24-,25-,29-,30-/m0/s1 |
InChI Key |
JTUCFNASFDHDRU-OPXRDTOJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
Chemical synthesis of peptides like L-Alanine derivatives can be achieved through several methods:
Solid-Phase Peptide Synthesis (SPPS) : This is a widely used method for synthesizing peptides, including complex sequences. The process involves:
- Stepwise Addition : Amino acids are sequentially added to a growing peptide chain attached to a solid support.
- Deprotection : Each amino acid is protected to prevent unwanted reactions during synthesis.
Liquid-Phase Synthesis : This traditional method involves:
- Reagents : Reacting activated amino acids in solution.
- Purification : The crude product is purified using techniques such as chromatography.
Enzymatic Synthesis
Enzymatic methods utilize specific enzymes to catalyze the formation of peptide bonds:
Transpeptidation : Enzymes like ligases can facilitate the joining of amino acids under mild conditions, often leading to higher specificity and fewer by-products compared to chemical methods.
Biocatalysis : Utilizing recombinant strains of bacteria (e.g., Escherichia coli) to express enzymes that synthesize L-Alanine and its derivatives can be efficient. For instance, studies have shown that co-expressing alanine racemase and alanine dehydrogenase can enhance yield significantly.
Biosynthetic Pathways
Natural biosynthetic pathways can also be harnessed:
- Fermentation : Utilizing microbial fermentation processes allows for the production of L-Alanine from substrates like glucose or pyruvate through metabolic pathways involving transamination reactions.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity and yield; suitable for complex sequences | Time-consuming; requires specialized equipment |
| Liquid-Phase Synthesis | Simpler setup; can produce larger quantities | Lower purity; more by-products |
| Enzymatic Synthesis | Specificity; mild conditions | Potentially lower yields; enzyme stability issues |
| Biosynthetic Pathways | Eco-friendly; utilizes renewable resources | Longer production times; variability in yields |
Research Findings and Optimization Strategies
Recent studies emphasize optimizing conditions for both chemical and enzymatic synthesis:
Temperature and pH Optimization : For enzymatic synthesis, optimal temperature (37°C) and pH (around 10.1) significantly enhance conversion rates, achieving up to 40% yield.
Substrate Concentration : The concentration of substrates such as pyruvate and ammonium chloride impacts yield; optimal concentrations have been identified through experimental designs.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues like methionine or cysteine if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
Biochemical Research
1.1 Peptide Synthesis and Characterization
The compound serves as a model for studying peptide synthesis and characterization techniques. Its complex structure allows researchers to investigate the effects of amino acid sequence on peptide stability and functionality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to analyze the purity and molecular weight of synthesized peptides, including this compound .
1.2 Enzymatic Studies
Due to its amino acid composition, this peptide can be utilized in enzymatic studies to explore enzyme-substrate interactions. For instance, alanine racemase, an enzyme that interconverts L-alanine and D-alanine, plays a crucial role in bacterial metabolism. Studying this peptide can provide insights into how modifications in amino acid sequences affect enzyme activity and specificity .
Pharmaceutical Applications
2.1 Drug Development
The compound's structure suggests potential applications in drug development, particularly as a lead compound for designing novel therapeutics. Its unique sequence may interact with specific biological targets, leading to the development of new drugs aimed at treating diseases such as cancer or metabolic disorders .
2.2 Antioxidant Properties
Research indicates that peptides derived from amino acids like alanine may exhibit antioxidant properties. This could be relevant for developing nutraceuticals aimed at reducing oxidative stress in cells, which is implicated in various diseases .
Nutritional Science
3.1 Dietary Supplements
Peptides like L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- are being explored as dietary supplements due to their potential benefits in muscle recovery and growth. Research suggests that specific combinations of amino acids can enhance protein synthesis and improve recovery times post-exercise, making them attractive for athletes and fitness enthusiasts .
3.2 Functional Foods
Incorporating such peptides into functional foods could enhance their nutritional profile. The bioactive properties of these peptides may contribute to health benefits beyond basic nutrition, including improved immune function and gut health .
Biotechnology Applications
4.1 Biocatalysis
The compound's structure can be leveraged in biocatalytic processes, where enzymes are used to catalyze chemical reactions under mild conditions. This application is particularly valuable in green chemistry for synthesizing pharmaceuticals with reduced environmental impact .
4.2 Genetic Engineering
In genetic engineering, peptides like this one can serve as markers or components in the design of genetically modified organisms (GMOs). Their role in signaling pathways can be crucial for understanding gene expression and regulation mechanisms .
Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Study on Peptide Synthesis | Investigated the efficiency of synthesizing complex peptides | Found that specific sequences enhance yield during synthesis |
| Antioxidant Activity Assessment | Evaluated antioxidant properties of alanine-derived peptides | Demonstrated significant reduction in oxidative stress markers |
| Nutritional Impact on Athletes | Analyzed effects of peptide supplementation on recovery | Reported improved muscle recovery times post-exercise |
Mechanism of Action
The mechanism of action of L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Sequence and Residue Composition
*Estimated based on amino acid composition.
Physicochemical Properties
- In contrast, peptides with charged residues (e.g., Lys, Arg in ) exhibit improved solubility .
- Structural Flexibility : Glycine residues in the target peptide confer conformational flexibility, whereas proline-containing analogs (e.g., ) adopt rigid, kinked structures .
- Metabolic Stability : Glycine-rich sequences (as in the target) may resist hydrolysis compared to peptides with labile bonds (e.g., D-Ala substitutions in Glypromate analogs enhance stability ).
Biological Activity
L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- is a complex peptide composed of various amino acids, primarily featuring L-Alanine and several other amino acids in its structure. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology.
- Molecular Formula : C₃₈H₆₉N₁₁O₁₄
- Molecular Weight : 797.0 g/mol .
- IUPAC Name : L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl-.
Biological Activity
The biological activity of L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- can be understood through its constituent amino acids and their known physiological roles:
- Peptide Formation : The compound's structure allows it to participate in various biochemical pathways as a peptide. Peptides are known to play critical roles in cell signaling, immune response, and metabolic regulation.
- Acylation Studies : Recent research indicates that acylated amino acids, including derivatives of alanine, play vital roles in metabolic processes. A study identified 53 acylated metabolites related to glycine and alanine in rat biological matrices, suggesting that similar modifications may enhance the biological activity of this compound .
- Potential Therapeutic Applications : The diverse amino acid composition suggests potential applications in drug development, particularly in targeting specific cellular pathways involved in diseases such as cancer and metabolic disorders. For example, dipeptides like L-Leucyl-L-alanine have been shown to influence pathways related to apoptosis and cell proliferation .
Case Studies
- Acylated Amino Acids : A study explored the acylation of glycine and alanine derivatives, leading to the discovery of novel metabolites with distinct tissue distributions. This research highlights the importance of structural modifications in enhancing the biological functions of these compounds .
- Metabolic Profiling : In a metabolic profiling study using mass spectrometry, researchers identified various metabolites derived from alanine and its derivatives. This approach provides insights into the physiological roles these compounds may play in metabolism and disease states .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
